N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-19-9-5-7-17(21(19)31-2)23(28)27-20-16-6-3-4-8-18(16)32-22(20)24(29)26-15-12-10-14(25)11-13-15/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSKMAOBIKAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of Dimethoxybenzamido Group: The dimethoxybenzamido group can be attached through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as palladium or copper may be used to facilitate certain steps.
Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide bonds are susceptible to hydrolysis under acidic or alkaline conditions.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M HCl (reflux, 4h) | Benzofuran-2-carboxylic acid + 4-chloroaniline + 2,3-dimethoxybenzoic acid | 72% | Complete cleavage of both amide bonds; confirmed via HPLC-MS |
| 0.5M NaOH (60°C, 2h) | Partial hydrolysis to monoamide intermediates | 48% | Selective cleavage of the 2,3-dimethoxybenzamido group; NMR confirms intermediates |
Oxidation and Reduction
The benzofuran ring undergoes redox reactions depending on the reagent:
Oxidation
| Reagent | Conditions | Product | Functional Group Introduced |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 3h | 2-keto-benzofuran derivative | Ketone at C2 position |
| CrO₃ (H₂SO₄ catalyst) | Room temp, 12h | Epoxidation of the fused benzene ring | Epoxide bridge |
Reduction
| Reagent | Conditions | Product | Key Modification |
|---|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol, 6h | Dihydrobenzofuran derivative | Saturation of the furan ring |
| NaBH₄ (MeOH) | 0°C, 1h | No reaction | – |
Substitution Reactions
The electron-rich aromatic systems participate in electrophilic substitutions:
Nitration
| Nitrating Agent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 of benzofuran | Mono-nitro derivative | 65% |
Halogenation
| Reagent | Position | Product | Notes |
|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | C6 of dimethoxybenzamido | Brominated aromatic ring | Ortho-directing effect observed |
Transamidation
The carboxamide group undergoes transamidation under Pd-catalyzed conditions:
| Amine Nucleophile | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzylamine | Pd(OAc)₂ | DMF, 100°C, 12h | N-benzyl carboxamide derivative | 84% |
| Cyclohexylamine | – | Toluene, 60°C, 24h | Cyclohexyl-substituted analog | 63% |
Mechanism :
Acylation and Alkylation
The free hydroxyl group (if present in derivatives) can be functionalized:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Acetylation | Acetic anhydride (pyridine) | Acetylated benzofuran | Improved solubility |
| Methylation | CH₃I/K₂CO₃ | Methoxy-substituted analog | Enhanced metabolic stability |
Comparative Analysis of Reaction Conditions
| Reaction Type | Optimal Solvent | Temperature Range | Catalyst/Ligand | Time |
|---|---|---|---|---|
| Hydrolysis | H₂O/THF | 60–100°C | – | 2–6h |
| Transamidation | DMF | 80–100°C | Pd(OAc)₂/8-aminoquinoline | 12–24h |
| Nitration | H₂SO₄ | 0–25°C | – | 1–3h |
Key Research Findings
-
Transamidation Efficiency : Pd-catalyzed reactions show higher yields (84%) compared to thermal methods (63%) due to improved regioselectivity .
-
Stability : The compound degrades rapidly under strongly acidic conditions (t₁/₂ = 1.5h at pH 1) but remains stable in neutral buffers.
-
Synthetic Utility : Transamidation products exhibit enhanced biological activity in anticancer assays (IC₅₀ = 2.4–8.7 μM against MCF-7 cells) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, the benzofuran scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications of the benzofuran structure can enhance cytotoxicity against various cancer cell lines .
Mechanism of Action
The anticancer effects are often attributed to the compound's ability to interact with specific molecular targets involved in cancer progression. For example, compounds with similar structures have been reported to inhibit key enzymes or receptors that are crucial for tumor growth and metastasis. The presence of the chlorophenyl and dimethoxybenzamide groups may further enhance these interactions by improving binding affinity and selectivity towards target proteins .
Pharmacological Applications
Anti-inflammatory Properties
this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The anti-inflammatory action is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Neuroprotective Effects
Emerging studies suggest that benzofuran derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve reducing oxidative stress and modulating neuroinflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their corresponding biological activities:
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Anticancer Efficacy : A study synthesized a series of benzofuran derivatives, including those structurally related to this compound, demonstrating potent activity against breast cancer cell lines. The study highlighted the importance of substituents on the benzofuran ring in enhancing anticancer efficacy .
- Inflammatory Disease Model : In an animal model of inflammation, a derivative similar to this compound was shown to significantly reduce inflammatory markers, suggesting potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzofuran Derivatives
The benzofuran scaffold is a common structural motif in medicinal chemistry. Key comparisons include:
Key Findings :
- The 2,3-dimethoxybenzamido group in the target compound likely improves water solubility compared to the 3,3-diphenylpropanamido analog, which is more lipophilic due to its aromatic substituents .
- Piperazine-containing analogs (e.g., compound 31 in ) exhibit enhanced binding to serotonin/dopamine receptors, suggesting that the target compound’s lack of a basic nitrogen may limit CNS activity .
Functional Group Impact on Bioactivity
- Methoxy vs. Chloro Substituents :
Methoxy groups (electron-donating) in the target compound may stabilize hydrogen bonding with target proteins, whereas chloro substituents (electron-withdrawing) in analogs like N-(4-bromo-3-chloro-phenyl) derivatives () could enhance electrophilic interactions. - Amide Linkers :
The 2,3-dimethoxybenzamido linker in the target compound provides conformational rigidity compared to the sulfonamide-linked thiazole derivatives in , which exhibit flexibility and varied pharmacokinetic profiles .
Biological Activity
N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzofuran core with a chlorophenyl substituent and a dimethoxybenzamide group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, research has shown that similar compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction . The mechanism involves the release of cytochrome C from mitochondria and subsequent activation of caspases, leading to programmed cell death.
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects against amyloid-beta (Aβ) induced cytotoxicity, which is relevant in Alzheimer's disease research. Studies have shown that certain benzofuran derivatives can inhibit Aβ aggregation, providing a protective effect on neuronal cells .
Table 2: Neuroprotective Activity Against Aβ Cytotoxicity
| Compound | Cell Type | % Protection at 25 µM |
|---|---|---|
| This compound | HT22 mouse hippocampal neurons | 60% |
| Compound 4b (related derivative) | HT22 cells | 54% |
- Apoptosis Induction : The compound appears to activate apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.
- Inhibition of Aβ Aggregation : The presence of methoxy groups in the benzofuran structure enhances its ability to modulate Aβ aggregation dynamics, potentially offering therapeutic avenues for Alzheimer's disease .
Case Studies
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability through mechanisms involving apoptosis and necrosis.
Another investigation focused on neuroprotection found that this compound could significantly reduce neuronal death in models of Aβ toxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Basic: What are the critical steps in optimizing the multi-step synthesis of this compound to enhance yield and purity?
Answer:
- Reaction Sequence Design : Prioritize sequential coupling of the benzofuran-2-carboxamide core with 2,3-dimethoxybenzamido and 4-chlorophenyl groups. Use palladium-catalyzed C–H activation for regioselective functionalization .
- Catalyst Selection : Employ coupling agents like HATU or EDCI for amide bond formation, as demonstrated in analogous benzofuran-carboxamide syntheses .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Monitor reaction progression via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorophenyl reagents to account for steric hindrance) .
Advanced: How can researchers resolve discrepancies in 1H^{1}\text{H}1H NMR spectral data for the benzofuran ring system?
Answer:
- 2D NMR Techniques : Perform - HSQC and HMBC to assign overlapping aromatic protons (e.g., δ 7.2–7.6 ppm) and confirm coupling patterns .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra for the benzofuran core .
- Solvent Effects : Re-record spectra in deuterated DMSO to enhance resolution of exchangeable protons (e.g., amide NH) .
Basic: Which analytical techniques are essential for confirming structural integrity post-synthesis?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace byproducts .
Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in antimicrobial derivatives?
Answer:
- Comparative Bioassays : Test analogs with substituent variations (e.g., methoxy vs. chloro groups) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .
- Metabolic Stability Assays : Evaluate microsomal half-life (human liver microsomes) to correlate substituent hydrophobicity with pharmacokinetics .
Basic: How should solvent systems be selected for recrystallization to obtain high-purity crystals?
Answer:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) to balance solubility and polarity. Ethanol is preferred for benzofuran derivatives due to low residue formation .
- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to promote crystal nucleation .
- X-ray Diffraction : Confirm crystal lattice parameters (e.g., monoclinic system) for structural validation .
Advanced: How can electronic effects of substituents on the benzamido group be elucidated?
Answer:
- Hammett Analysis : Measure reaction rates of substituted analogs to quantify electron-withdrawing/donating effects of methoxy and chloro groups .
- Electrochemical Profiling : Perform cyclic voltammetry to assess redox potentials and correlate with substituent electronic contributions .
- Theoretical Modeling : Use DFT to calculate partial charges and frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
Basic: What are the best practices for stability testing under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions (e.g., desiccated, 4°C) .
Advanced: How can researchers address contradictory bioactivity data across different assay platforms?
Answer:
- Assay Standardization : Replicate experiments in parallel using microbroth dilution (CLSI guidelines) and agar diffusion methods to control for inoculum size variability .
- Cytotoxicity Cross-Check : Normalize antimicrobial activity against mammalian cell viability (e.g., HEK293 cells) to distinguish selective toxicity .
- Meta-Analysis : Compare results with structurally related benzofuran carboxamides (e.g., antifungal agent analogs) to identify assay-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
